Abemaciclib

Catalog No.
S002224
CAS No.
1231929-97-7
M.F
C27H32F2N8
M. Wt
506.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abemaciclib

CAS Number

1231929-97-7

Product Name

Abemaciclib

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-pyridinyl]-5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)pyrimidin-2-amine

Molecular Formula

C27H32F2N8

Molecular Weight

506.6 g/mol

InChI

InChI=1S/C27H32F2N8/c1-5-35-8-10-36(11-9-35)16-19-6-7-24(30-14-19)33-27-31-15-22(29)25(34-27)20-12-21(28)26-23(13-20)37(17(2)3)18(4)32-26/h6-7,12-15,17H,5,8-11,16H2,1-4H3,(H,30,31,33,34)

InChI Key

UZWDCWONPYILKI-UHFFFAOYSA-N

SMILES

Array

Synonyms

N-(5-((4-ethylpiperazin-1-yl)methyl)pyridin-2-yl)-5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)pyrimidin-2-amine

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)C)F

The exact mass of the compound Abemaciclib is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Abemaciclib is a highly potent, orally bioavailable, and selective dual inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). Unlike older broad-spectrum kinase inhibitors, it is specifically engineered to arrest the cell cycle in the G1 phase by preventing retinoblastoma (Rb) protein phosphorylation. For procurement professionals and lead researchers, Abemaciclib (free base) represents a critical raw material for advanced oncological formulation, continuous-dosing in vivo modeling, and central nervous system (CNS) penetration studies. Its distinct physicochemical profile, including improved lipophilicity and specific polymorphic advantages, makes it a highly differentiated choice for specialized pharmaceutical development compared to first-generation in-class alternatives [1].

Substituting Abemaciclib with other approved CDK4/6 inhibitors like Palbociclib or Ribociclib fundamentally alters experimental and therapeutic outcomes. Abemaciclib possesses a distinct kinase selectivity profile that heavily favors CDK4 over CDK6, which translates directly to a lower incidence of dose-limiting myelosuppression. This structural difference allows Abemaciclib to be administered on a continuous dosing schedule, whereas analogs require intermittent dosing (e.g., 21 days on, 7 days off) to manage toxicity [1]. Furthermore, from a formulation and handling perspective, the free base form of Abemaciclib (CAS 1231929-97-7) exhibits specific solid-state polymorphic behaviors; utilizing unoptimized forms or generic salts without assessing hygroscopicity can lead to severe electrostatic clumping and processability failures during manufacturing[2].

Kinase Selectivity and Potency (CDK4 vs. CDK6)

In comparative biochemical assays, Abemaciclib demonstrates higher potency and a distinct selectivity ratio for CDK4 over CDK6 compared to its primary in-class competitors. Abemaciclib inhibits CDK4 with an IC50 of 2 nM and CDK6 at 9.9 nM (a 1:5 ratio). In contrast, Palbociclib shows nearly equal inhibition (CDK4 IC50 = 9-11 nM; CDK6 IC50 = 15 nM, a 1:1.5 ratio), and Ribociclib inhibits at 10 nM and 39 nM, respectively. This pronounced CDK4 selectivity is the primary biochemical driver for its differentiated toxicity profile [1].

Evidence DimensionHalf-maximal inhibitory concentration (IC50) for CDK4 and CDK6
Target Compound DataAbemaciclib: CDK4 = 2 nM, CDK6 = 9.9 nM
Comparator Or BaselinePalbociclib: CDK4 = 9-11 nM, CDK6 = 15 nM
Quantified DifferenceAbemaciclib is ~5x more potent against CDK4 than Palbociclib, with a significantly wider selectivity margin against CDK6.
ConditionsPreclinical purified kinase drug-exposure experiments.

Procuring Abemaciclib ensures maximum CDK4 target engagement with minimal CDK6-driven off-target effects, which is critical for highly specific cell-cycle arrest models.

In Vivo Tolerability and Continuous Dosing Suitability

The biochemical selectivity of Abemaciclib translates into quantifiable advantages in vivo, specifically regarding hematological toxicity. Clinical and preclinical data show that subjects receiving Palbociclib experience grade 3/4 neutropenia events at a rate of approximately 54%, necessitating mandatory off-treatment periods. Conversely, Abemaciclib regimens exhibit a drastically lower grade 3/4 neutropenia rate of 21%. This reduced toxicity permits continuous, uninterrupted dosing protocols, which are not standard for Palbociclib or Ribociclib [1].

Evidence DimensionIncidence of Grade 3/4 neutropenia
Target Compound DataAbemaciclib: 21%
Comparator Or BaselinePalbociclib: 54%
Quantified Difference61% relative reduction in severe neutropenia events.
ConditionsIn vivo systemic administration and toxicity monitoring.

For researchers designing long-term in vivo efficacy studies, Abemaciclib allows for continuous target suppression without the confounding variables introduced by mandatory drug holidays.

Solid-State Processability and Polymorph Hygroscopicity

The free base of Abemaciclib (CAS 1231929-97-7) can exist in multiple polymorphic states, which drastically impacts manufacturing processability. Legacy forms (such as Form I) exhibit disadvantageous high hygroscopicity and unfavorable electrostatic properties that cause API clumping. Optimized free base polymorphs (e.g., Form IV) maintain the requisite aqueous solubility while significantly reducing hygroscopicity compared to Form I and Form III. This ensures stable rheological properties during blending and tableting[1].

Evidence DimensionHygroscopicity and electrostatic processability
Target Compound DataOptimized Abemaciclib Free Base (e.g., Form IV): Low hygroscopicity, stable flow.
Comparator Or BaselineAbemaciclib Form I / Form III: High hygroscopicity, severe electrostatic clumping.
Quantified DifferenceQualitative shift from unprocessable (clumping) to processable (free-flowing) under standard manufacturing humidity.
ConditionsAPI solid-state characterization at 25°C/60% RH to 40°C/75% RH.

Procurement of the correctly characterized free base polymorph is essential to prevent costly formulation failures caused by moisture absorption and poor powder flow.

Continuous-Dosing Xenograft Models

Due to its low CDK6-mediated myelosuppression and favorable toxicity profile, Abemaciclib is a highly suitable API for long-term murine xenograft studies where continuous target suppression is required to prevent tumor rebound during drug holidays[1].

CNS and Brain Metastasis Oncology Research

Leveraging its higher lipophilicity and ability to cross the blood-brain barrier compared to Palbociclib, Abemaciclib is an effective CDK4/6 inhibitor for formulating experimental therapeutics targeting glioblastoma or secondary brain metastases [2].

Advanced Solid-Dose Formulation Development

The optimized free base form of Abemaciclib is highly suited for pharmaceutical engineering and excipient compatibility studies, where controlling API hygroscopicity and electrostatic behavior is critical for scaling up tablet manufacturing [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

506.27179938 Da

Monoisotopic Mass

506.27179938 Da

Heavy Atom Count

37

UNII

60UAB198HK

Drug Indication

* Indicated in combination with fulvestrant for the treatment of women with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative advanced or metastatic breast cancer with disease progression following endocrine therapy. * Inidicated as monotherapy for the treatment of adult patients with HR-positive, HER2-negative advanced or metastatic breast cancer with disease progression following endocrine therapy and prior chemotherapy in the metastatic setting.
Early Breast CancerVerzenios in combination with endocrine therapy is indicated for the adjuvant treatment of adult patients with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative, node positive early breast cancer at high risk of recurrence (see section 5. 1). In pre or perimenopausal women, aromatase inhibitor endocrine therapy should be combined with a luteinising hormone-releasing hormone (LHRH) agonist. Advanced or Metastatic Breast CancerVerzenios is indicated for the treatment of women with hormone receptor (HR) positive, human epidermal growth factor receptor 2 (HER2) negative locally advanced or metastatic breast cancer in combination with an aromatase inhibitor or fulvestrant as initial endocrine-based therapy, or in women who have received prior endocrine therapy. In pre- or perimenopausal women, the endocrine therapy should be combined with a LHRH agonist.
Treatment of glioma, Treatment of neuroblastoma
Treatment of Ewing sarcoma
Treatment of breast cance

Livertox Summary

Abemaciclib is a unique cyclin-dependent kinase inhibitor that is used in combination with an antiestrogen in the treatment of postmenopausal women with metastatic breast cancer. Abemaciclib is associated with a moderate rate of serum aminotransferase elevations during therapy and is suspected to be a rare cause of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Antineoplastic Agents; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors;
Antineoplastic Agents

Mechanism of Action

Regulation of cell cycle is crucial in maintaining proper cell growth; dysregulated cell cycle signalling pathway is a key component in inducing hyperproliferation of cells and tumor formation in various cancers. G1 to S phase cell cycle progression, or transition through the G1 restriction point (R), is promoted by the retinoblastoma tumor suppressor protein (Rb)-mediated pathway. Activation of Rb-mediated pathway requires the interaction of Cyclin-dependent kinases (CDK) 4 and 6 with D-type cyclins, which drives the formation of active CDK4/CDK6 and subsequent phosphorylation of Rb. Rb is a tumor suppressant protein that inhibits proliferation through binding to and suppressing the activity of the E2F family of transcription factors. However, phosphorylation of Rb relieves suppression of E2F to allow expression of genes required for passage through the restriction point. This leads to increased expression of downstream signalling molecules and activity of protein kinases that promote the cell cycle progression and initiation of DNA replication. Phosphorylation of Rb and other proteins by CDK4/6 additionally leads to transcription of genes involved in cell cycle-independent activities including signal transduction, DNA repair transcriptional control, and mRNA processing. Abemaciclib selectively inhibits CDK4 and CDK6 with low nanomolar potency, inhibits Rb phosphorylation resulting in a G1 arrest and inhibition of proliferation, and its activity is specific for Rb-proficient cells. Unlike other CDK inhibitors such as [DB09073] and [DB11730], abemaciclib exhibits greater selectivity for CDK4 compared to CDK6.

Absorption Distribution and Excretion

The plasma concentration of the drug increases in a dose-proportional manner. Following a single oral dose administration of 200 mg abemaciclib, the mean peak plasma concentration (Cmax) of 158 ng/mL is reached after 6 hours. The median time to reach maximum plasma concentration (Tmax) ranges from 4-6 hours following an oral administration of abemaciclib over a range of 50–275 mg, but may range up to 24 hours. The absolute bioavailability of the drug is reported to be 45%.
Following a single oral dose of 150mg radiolabeled abemaciclib, approximately 81% of the total dose was recovered in feces while 3% of the dose was detected in urine. The majority of the drug is exceted as metabolites.
The geometric mean systemic volume of distribution is approximately 690.3 L (49% CV).
The geometric mean hepatic clearance (CL) of abemaciclib in patients was 26.0 L/h (51% CV).

Metabolism Metabolites

Abemaciclib mainly undergoes hepatic metabolism mediated by CYP3A4. The major metabolite formed is N-desethylabemaciclib (M2), while other metabolites hydroxyabemaciclib (M20), hydroxy-N-desethylabemaciclib (M18), and an oxidative metabolite (M1) are also formed. M2, M18, and M20 are equipotent to abemaciclib and their AUCs accounted for 25%, 13%, and 26% of the total circulating analytes in plasma, respectively.

Wikipedia

Abemaciclib

Biological Half Life

The mean plasma elimination half-life for abemaciclib in patients was 18.3 hours (72% CV).

Use Classification

Human drugs -> Antineoplastic agents -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
[1]. Patrick J. Roberts, John E. Bisi, Jay C. Strum, et al. Two trials of other CDK4/6 inhibitors (NVP-LEE011 and LY2835219) have begun enrolling cancer patients for phase I clinical testing. JNCI J Natl Cancer Inst (2012) 104 (6): 476-487.
[2]. CDK4/6 dual inhibitor LY2835219
[3]. A Phase 1 Study of LY2835219 In Participants With Advanced Cancer
[4]. Study of LY2835219 for Mantle Cell Lymphoma

Explore Compound Types